molecular formula C8H15NO2 B1452570 2-(1,3-Dioxolan-2-yl)piperidine CAS No. 860224-64-2

2-(1,3-Dioxolan-2-yl)piperidine

Cat. No. B1452570
M. Wt: 157.21 g/mol
InChI Key: LXFXTYRJIBZVMU-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)piperidine is a chemical compound with the CAS Number: 860224-64-2 . It has a molecular weight of 157.21 and is typically in liquid form .


Molecular Structure Analysis

The molecular formula of 2-(1,3-Dioxolan-2-yl)piperidine is C8H15NO2 . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

2-(1,3-Dioxolan-2-yl)piperidine is a liquid at room temperature . Its molecular weight is 157.21 .

Scientific Research Applications

  • Asymmetric Synthesis Methodology

    • Etayo et al. (2010) developed a new methodology for the asymmetric synthesis of 2-(1,3-dioxolan-4-yl)piperidines, which includes stereoselective addition of vinylmagnesium bromide and ring-closing metathesis as key steps. This method was used for the first asymmetric synthesis of dexoxadrol (Etayo et al., 2010).
  • Synthesis and Anticholinergic Activity

    • Sugai et al. (1984) synthesized derivatives of 4-acyloxy-1-(1,3-dioxolan-2-ylmethyl)piperidines and studied their anticholinergic activities. They found that trans-isomers of these compounds were more active than cis-isomers (Sugai et al., 1984).
  • NMDA Receptor Affinity in Dexoxadrol Analogues

    • Banerjee et al. (2010) explored a series of dexoxadrol analogues with various substituents at position 4 of the piperidine ring. They concluded that configuration of the ring junction and axial orientation of the C-4 substituent are crucial for high NMDA receptor affinity (Banerjee et al., 2010).
  • Structure-Activity Relationships of Dexoxadrol Analogues

    • Sax and Wünsch (2006) reviewed the relationships between the structure of acetalic dexoxadrol analogues and their affinity toward the NMDA receptor, emphasizing the importance of the acetalic center and oxygen atoms of the oxygen heterocycle for strong receptor interactions (Sax & Wünsch, 2006).
  • Synthesis and Structure-Activity Relationships in Dioxolane Analogues

    • Thurkauf et al. (1992) prepared a series of dioxolane analogues based on dexoxadrol and etoxadrol and evaluated their interactions with PCP binding sites in rat brain tissue, exploring structural modifications and their effects on activity (Thurkauf et al., 1992).
  • Atropine-like Activities of Acyloxy Piperidine Derivatives

    • Yoshida et al. (1985) synthesized derivatives of 3- and 4-acyloxy-1-(1,3-dioxolan-4-ylmethyl)piperidine and tested them for atropine-like activities, noting features that favor potent action (Yoshida et al., 1985).
  • Antimicrobial Activities of Piperidine Derivatives

    • Ovonramwen et al. (2019) synthesized and screened a piperidine derivative for microbial activities, indicating moderate activities against various microbes (Ovonramwen et al., 2019).
  • Densities and Molecular Interactions in Solvent Mixtures

    • Malik et al. (2021) studied the densities, speeds of sound, and molar heat capacities in solvent mixtures containing cyclic ethers and piperidine, aiming to understand molecular interactions in these mixtures (Malik et al., 2021).
  • Vibrational Spectra and Molecular Structure Studies

    • Taşal et al. (2009) conducted studies on the molecular structure and vibrational frequencies of piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, providing insight into its structural and electronic properties (Taşal et al., 2009).
  • Corrosion Inhibition Studies on Iron

    • Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Safety And Hazards

The safety information for 2-(1,3-Dioxolan-2-yl)piperidine indicates that it is potentially dangerous . The specific hazard statements were not found in the available literature.

Future Directions

Piperidines, including 2-(1,3-Dioxolan-2-yl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a promising direction .

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFXTYRJIBZVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)piperidine

CAS RN

860224-64-2
Record name 2-(1,3-dioxolan-2-yl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Yamaoka, T Yamakawa, K Tateishi, K Takasu - Synthesis, 2022 - thieme-connect.com
Total synthesis of phenanthroquinolizidine alkaloid cryptopleurine was achieved in 8 steps from commercially available 2-pyridinecarboxaldehyde and the epoxide derived from …
Number of citations: 2 www.thieme-connect.com

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